molecular formula C22H22FN3O3 B2443373 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1049255-18-6

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2443373
CAS No.: 1049255-18-6
M. Wt: 395.434
InChI Key: YUVVNXOYPIDUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the p-tolyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the 2-fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions.

    Formation of the propanamide moiety: This step might involve amidation reactions using appropriate amines and acid chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
  • 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide
  • 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide lies in its specific substitution pattern, which can influence its biological activity, selectivity, and pharmacokinetic properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-15-7-9-17(10-8-15)19-11-12-21(27)26(25-19)14-13-24-22(28)16(2)29-20-6-4-3-5-18(20)23/h3-12,16H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVVNXOYPIDUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(C)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.